1-Bromo-1-fluoroethane

Description

Contextualization within Halogenated Hydrocarbons

1-Bromo-1-fluoroethane (CH₃CHFBr) is a chiral halogenated hydrocarbon, a member of the broader family of haloalkanes. These compounds are characterized by an alkane backbone where one or more hydrogen atoms have been substituted by halogens. The presence of both bromine and fluorine on the same carbon atom (a geminal arrangement) in this compound imparts specific chemical properties and reactivity. This sets it apart from its isomers, such as 1-bromo-2-fluoroethane (B107303), and other related haloalkanes. The study of such molecules is crucial for understanding the influence of different halogens on a molecule's physical and chemical behavior, including its polarity, boiling point, and reactivity in various chemical transformations. nih.govsolubilityofthings.com

Significance in Contemporary Chemical Research

While not a blockbuster molecule in terms of widespread application, this compound serves as a valuable substrate in fundamental organic chemistry research, particularly in the study of nucleophilic substitution reactions. Its chirality and the presence of two different halogen atoms on the stereocenter make it an excellent model for investigating the principles of stereochemistry, reaction kinetics, and the role of leaving groups in Sₙ2 reactions. echemi.compearson.comstackexchange.com Research involving (S)-1-bromo-1-fluoroethane has provided clear insights into how the Cahn-Ingold-Prelog priority rules are applied and how inversion of configuration at a chiral center does not always lead to a change in the R/S designation. echemi.comstackexchange.com

Scope and Research Trajectories for this compound

The current body of research on this compound is somewhat limited, with a significant portion dating back several decades. Much of the contemporary focus in the broader field of halogenated hydrocarbons has shifted towards more complex molecules with applications in materials science and pharmaceuticals. However, the unique structure of this compound still presents opportunities for further investigation.

Future research could focus on:

Detailed Spectroscopic and Computational Analysis: While some properties have been estimated, a comprehensive experimental determination and high-level computational study of its spectroscopic data (NMR, IR, and mass spectrometry) are still needed to provide a more complete understanding of its molecular structure and behavior.

Exploration of Synthetic Utility: Beyond its use in demonstrating Sₙ2 reaction mechanisms, its potential as a building block for the synthesis of other chiral, fluorinated molecules could be explored. Fluorinated compounds are of increasing importance in medicinal chemistry and materials science.

Materials Science Applications: There is currently no significant body of research on the applications of this compound in materials science. Investigations into its potential use as a monomer or an intermediate for specialty polymers could be a new avenue of research.

Table 1: Physical and Chemical Properties of this compound

| Property | Value (Estimated) |

| Molecular Formula | C₂H₄BrF |

| Molecular Weight | 126.96 g/mol nih.gov |

| CAS Number | 2311-13-9 nih.gov |

| Boiling Point | 71.59 °C Current time information in Pasuruan, ID. |

| Density | 2.000 g/cm³ Current time information in Pasuruan, ID. |

| Refractive Index | 1.4236 Current time information in Pasuruan, ID. |

| Chirality | Yes |

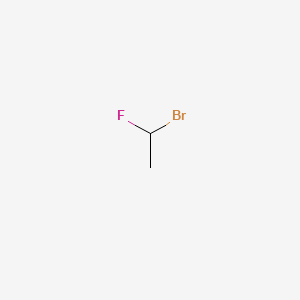

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-1-fluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrF/c1-2(3)4/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHZPFSWZWSDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634647 | |

| Record name | 1-Bromo-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2311-13-9 | |

| Record name | 1-Bromo-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 1 Fluoroethane

Laboratory Scale Preparations

On a laboratory scale, 1-bromo-1-fluoroethane can be synthesized using established organic reactions. These methods often involve the manipulation of halogen atoms on an ethane (B1197151) backbone and the addition of halogens or hydrogen halides to unsaturated precursors.

Classical Halogenation and Dehydrohalogenation Routes

Classical methods for the synthesis of haloalkanes can be adapted to produce this compound. One plausible, though not widely documented, approach involves the direct halogenation of a suitable starting material followed by dehydrohalogenation or vice-versa.

A potential route could start with the free-radical bromination of fluoroethane (B3028841). wikipedia.org In this type of reaction, an alkane is treated with bromine in the presence of UV light or a radical initiator. youtube.com The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the ethane backbone, followed by reaction with a bromine molecule to form the brominated product. youtube.com However, this method can lead to a mixture of mono-, di-, and poly-brominated products, as well as isomers, making purification challenging. wikipedia.org

Alternatively, a dehydrohalogenation reaction could be employed. This involves the removal of a hydrogen and a halogen atom from an adjacent carbon to form an alkene. While not a direct synthesis of this compound, it is a fundamental reaction in the synthesis of haloalkenes which can be precursors.

A hypothetical two-step synthesis could involve:

Fluorination of a suitable precursor: For instance, the reaction of bromoethene with a fluorinating agent.

Hydrobromination of the resulting fluoroalkene: The addition of hydrogen bromide across the double bond of vinyl fluoride (B91410) would yield this compound, although this often results in a mixture of isomers as discussed in the next section.

Addition Reactions to Fluoroalkenes

A more direct and documented method for preparing this compound involves the addition of hydrogen bromide (HBr) to a fluoroalkene, specifically vinyl fluoride. The electrophilic addition of HBr to an alkene typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon. In the case of vinyl fluoride, this would lead to the formation of this compound.

However, the addition of HBr to vinyl fluoride can also proceed via a radical mechanism, particularly in the presence of peroxides or UV light, which leads to the anti-Markovnikov product, 1-bromo-2-fluoroethane (B107303). Research has shown that the photo-induced addition of HBr to vinyl fluoride in the gas phase tends to favor the formation of this compound. Conversely, in the liquid phase in the presence of an oxygen catalyst, the reaction selectively forms 1-bromo-2-fluoroethane over this compound in a ratio of approximately 8:1.

| Reaction Condition | Major Product | Minor Product |

| Gas phase, photo-induced | This compound | 1-Bromo-2-fluoroethane |

| Liquid phase, O2 catalyst | 1-Bromo-2-fluoroethane | This compound |

This table summarizes the regioselectivity of the addition of HBr to vinyl fluoride under different conditions.

Stereoselective Synthetic Approaches

The synthesis of specific stereoisomers of this compound is an important consideration, particularly for applications in pharmaceuticals and as chiral building blocks. The carbon atom bonded to both bromine and fluorine is a stereocenter, meaning this compound can exist as a pair of enantiomers, (R)-1-bromo-1-fluoroethane and (S)-1-bromo-1-fluoroethane. guidechem.com

Stereoselective syntheses aim to produce a single enantiomer in high purity. While specific methods for the direct asymmetric synthesis of this compound are not extensively detailed in the provided literature, the stereochemical outcomes of its reactions are studied. For example, the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide (B1231860) proceeds via an SN2 mechanism to yield (S)-1-fluoro-1-methoxyethane. chegg.com This indicates that the stereochemistry of the starting material influences the stereochemistry of the product, highlighting the importance of obtaining enantiomerically pure this compound for stereospecific transformations. The synthesis of such stereochemically defined compounds often relies on the use of chiral starting materials or chiral catalysts.

Catalytic Synthesis

Catalytic methods offer the potential for more efficient, selective, and environmentally benign syntheses of this compound. These approaches often involve the use of transition metal catalysts or photoredox catalysis to facilitate the desired bond formations under milder conditions.

Photoredox-Catalyzed Strategies for 1-Bromo-1-fluoroalkanes

A significant advancement in the synthesis of 1-bromo-1-fluoroalkanes is the use of photoredox catalysis. A direct and efficient method involves the reaction of unactivated alkenes with dibromofluoromethane (B117605) under the influence of a suitable photoredox catalyst. youtube.comchemrxiv.org

This strategy has been shown to be effective for a range of unactivated alkenes, yielding the corresponding 1-bromo-1-fluoroalkanes. beilstein-journals.org The choice of solvent plays a crucial role in the chemoselectivity of the reaction. Using tetrahydrofuran (B95107) (THF) as the solvent leads to the desired 1-bromo-1-fluoroalkanes, while a mixture of dimethylformamide (DMF) and water results in the formation of 1,3-dibromo-1-fluoroalkanes. beilstein-journals.org The reaction is typically catalyzed by an iridium complex, such as [Ir[dF(CF3)ppy]2(dtbbpy)]PF6. beilstein-journals.org Mechanistic studies suggest that the reaction proceeds through a radical process involving a hydrogen-atom transfer from the solvent. beilstein-journals.orgorganic-chemistry.org

| Catalyst | Reagent | Solvent | Major Product Type |

| [Ir[dF(CF3)ppy]2(dtbbpy)]PF6 | Dibromofluoromethane | THF | 1-Bromo-1-fluoroalkanes |

| [Ir[dF(CF3)ppy]2(dtbbpy)]PF6 | Dibromofluoromethane | DMF/H2O | 1,3-Dibromo-1-fluoroalkanes |

This table illustrates the influence of the solvent on the product outcome in the photoredox-catalyzed synthesis of bromo-fluoroalkanes.

This method provides a valuable route to 1-bromo-1-fluoroalkanes, which are versatile intermediates for the synthesis of other fluorinated compounds. chemrxiv.orgbeilstein-journals.org

Radiochemical Synthesis of Fluoroethane Derivatives

The integration of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into organic molecules is a cornerstone of Positron Emission Tomography (PET), a powerful molecular imaging technique. osti.gov Due to its favorable nuclear properties, including a 109.7-minute half-life and low positron energy (0.64 MeV), ¹⁸F is an ideal radioisotope for synthesizing imaging probes. nih.govnih.gov The development of ¹⁸F-labeled fluoroethane derivatives, which can be attached to biologically active molecules, is of significant interest in radiopharmaceutical chemistry.

The synthesis of ¹⁸F-fluoroethylated compounds for PET often relies on a two-step strategy involving the initial preparation of a reactive ¹⁸F-fluoroethylating agent, which is then coupled to a target molecule. This approach is often necessary because the harsh conditions required for direct radiofluorination can be incompatible with complex biomolecules like peptides or oligonucleotides. nih.gov

Key precursors for ¹⁸F-fluoroethylation include 2-[¹⁸F]fluoroethyl tosylate, [¹⁸F]fluoroethyl triflate, and 2-bromo-1-[¹⁸F]fluoroethane. nih.govresearchgate.net For instance, [¹⁸F]fluoroethyltriflate is synthesized through the nucleophilic displacement of a triflate group from ethylene (B1197577) glycol bis-triflate using [¹⁸F]fluoride. nih.gov This reactive intermediate can then be used to alkylate secondary amines to produce the final radiolabeled product. nih.gov

Another widely used precursor, 2-bromo-1-[¹⁸F]fluoroethane, is efficiently synthesized from commercially available 1,2-dibromoethane (B42909). The reaction involves treating 1,2-dibromoethane with an [¹⁸F]fluoride/Kryptofix 2.2.2./carbonate complex. researchgate.net This method provides the desired product with high radiochemical purity after a simplified purification process, making it suitable for integration into automated synthesis routines. researchgate.net

Table 1: Synthesis of Key ¹⁸F-Fluoroethylated Precursors

| Precursor | Starting Material | Reaction Conditions | Radiochemical Yield (Corrected) | Reference |

|---|---|---|---|---|

| [¹⁸F]Fluoroethyltriflate | Ethylene glycol bis-triflate | [¹⁸F]fluoride displacement | ~15% (for final product) | nih.gov |

| 2-Bromo-1-[¹⁸F]fluoroethane | 1,2-Dibromoethane | [¹⁸F]fluoride/Kryptofix 2.2.2./carbonate in acetonitrile, 70°C, 3 min | 60-70% | researchgate.net |

The short half-life of ¹⁸F necessitates rapid and efficient synthetic procedures, driving the demand for automated synthesis modules. nih.gov These systems are crucial for the reproducible and safe preparation of PET radiopharmaceuticals in clinical and research settings. osti.govnih.gov Automation is particularly vital for complex, multi-step syntheses, ensuring reliability and minimizing radiation exposure to personnel. nih.govrsc.org

Automated synthesizers, such as the ELIXYS FLEX/CHEM®, can perform all necessary operations for radiolabeling. osti.govrsc.org This includes the drying of cyclotron-produced [¹⁸F]fluoride, the electrochemical or chemical incorporation of the radioisotope into a precursor molecule, subsequent reactions like deprotection, and final purification via methods like High-Performance Liquid Chromatography (HPLC). osti.govrsc.org The development of flexible, general-purpose modules allows for the synthesis of a wide variety of ¹⁸F-labeled radiotracers beyond standard agents. nih.gov The successful automation of these processes facilitates the translation of novel radiotracers from research to clinical application. rsc.orgescholarship.org

Historical Perspectives on this compound Synthesis

The history of organofluorine chemistry began in the 19th century, predating even the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov Early methods for introducing fluorine into organic molecules laid the groundwork for the synthesis of compounds like this compound. The first synthesis of an organofluorine compound via halogen exchange—a foundational reaction in modern fluorochemical industry—was reported by Alexander Borodin in 1862. nih.gov

The synthesis of fluoroalkanes has historically involved several key approaches:

Direct Fluorination: Using elemental fluorine (F₂), this method is highly exothermic and difficult to control, often leading to decomposition or explosions. nih.govnumberanalytics.com

Electrochemical Fluorination (ECF): Invented by Joseph H. Simons, this technique involves the anodic oxidation of organic compounds in hydrogen fluoride. nih.govnumberanalytics.com

Halogen Exchange (Halex) Reactions: This widely used industrial method involves substituting chlorine or bromine atoms with fluorine, typically using metal fluorides like potassium fluoride (KF) or antimony fluorides. nih.govresearchgate.net The Swarts reaction, employing antimony trifluoride with a pentavalent antimony salt catalyst, was a significant early example.

A specific method for the preparation of this compound was described by J. W. Coomber and E. Whittle in 1965. rsc.org While the detailed procedure from the publication is not provided here, its existence marks a specific point in the timeline of synthesizing this particular compound, building upon the broader historical development of fluorination techniques. The synthesis of its isomer, 1-bromo-2-fluoroethane, has also been documented, for example, through the reaction of 2-fluoroethanol (B46154) with phosphorus tribromide or by reacting hydrogen bromide with vinyl fluoride. google.comnih.gov

Table 2: Foundational Methods in Fluoroalkane Synthesis

| Method | Description | Key Reagents | Historical Context | Reference |

|---|---|---|---|---|

| Direct Fluorination | Direct reaction of a hydrocarbon with elemental fluorine. | F₂ | First attempts by Moissan; highly reactive and difficult to control. | nih.gov |

| Halogen Exchange | Substitution of a halogen (e.g., Cl, Br) with fluorine. | KF, SbF₃ (Swarts reaction) | First demonstrated by Borodin (1862); widely used industrially. | nih.gov |

| Electrochemical Fluorination (ECF) | Anodic fluorination in hydrogen fluoride. | HF | Invented by J. H. Simons (Manhattan Project era). | nih.gov |

Mechanistic Studies of 1 Bromo 1 Fluoroethane Reactivity

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 1-bromo-1-fluoroethane predominantly proceed via the S(_N)2 mechanism. This pathway is favored for primary and secondary substrates, and the carbon atom in this compound is a secondary carbon. bzchemicals.comwikiwand.com

The S(_N)2 reaction is a single-step process where a nucleophile attacks the carbon center, and simultaneously, the leaving group departs. pearson.com The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile. wikipedia.orglibretexts.org

A hallmark of the S(_N)2 mechanism is the inversion of stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. bzchemicals.comwikiwand.comwikipedia.org This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group. bzchemicals.com For instance, the reaction of this compound with a hydroxide (B78521) ion (OH) as the nucleophile results in the formation of 1-fluoroethan-1-ol. bzchemicals.comwikipedia.orgwikimedia.org If the starting reactant is the levorotatory isomer, the product will be the dextrorotatory isomer, and vice versa, demonstrating a clear inversion of optical activity. bzchemicals.comwikiwand.comwikipedia.org

However, an interesting observation arises in the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide (B1231860) (NaOCH(_3)). The product formed is (S)-1-fluoro-1-methoxyethane. echemi.comstackexchange.comchegg.comchegg.com At first glance, this suggests a retention of configuration, which appears to contradict the S(_N)2 mechanism. echemi.comstackexchange.comchegg.comwiley.com The explanation lies in the Cahn-Ingold-Prelog (CIP) priority rules for assigning absolute configuration. echemi.com While the nucleophilic attack by the methoxide ion does indeed cause a geometric inversion at the chiral center, the priority of the incoming methoxy (B1213986) group (OCH(_3)) relative to the other substituents is different from that of the departing bromide ion. echemi.com This leads to the assignment of the 'S' configuration to the product, even though a stereochemical inversion has occurred. echemi.comwiley.com

Table 1: Stereochemical Outcome of the S(_N)2 Reaction of (S)-1-bromo-1-fluoroethane

| Reactant | Nucleophile | Product | Observed Configuration | Mechanistic Stereochemistry |

| (S)-1-bromo-1-fluoroethane | Sodium methoxide | (S)-1-fluoro-1-methoxyethane | Retention | Inversion |

In this compound, both bromine and fluorine atoms are potential leaving groups. However, in nucleophilic substitution reactions, the bromide ion is preferentially replaced over the fluoride (B91410) ion. pearson.comchegg.comchegg.com This is because bromide is a better leaving group than fluoride. pearson.com The ability of a leaving group is related to its stability as an independent species. pearson.com Larger and more polarizable ions, like bromide, can better stabilize the negative charge and are therefore weaker bases, making them better leaving groups. pearson.comlibretexts.org

Table 2: Comparison of Halide Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| F | HF | 3.2 | Poor |

| Cl | HCl | -7 | Good |

| Br | HBr | -9 | Very Good |

| I | HI | -10 | Excellent |

The S(_N)2 reaction of this compound proceeds through a high-energy transition state. wikimedia.orgwiley.com In this transient state, the central carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group. wikipedia.org The geometry at the carbon center is approximately sp-hybridized and trigonal bipyramidal. wikipedia.org The nucleophile attacks the σ* antibonding orbital of the carbon-leaving group bond. bzchemicals.com The energy of this transition state is a critical factor in determining the reaction rate. wiley.com

The S(_N)1 reaction is a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.com This pathway is generally favored for tertiary substrates because they can form relatively stable carbocations. wikiwand.commasterorganicchemistry.com Since this compound is a secondary halide, it is less likely to undergo an S(_N)1 reaction. bzchemicals.comwikiwand.com The formation of a secondary carbocation is less favorable than a tertiary one. libretexts.org S(_N)1 reactions are also favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org In the case of this compound, the S(_N)2 mechanism is generally the dominant pathway. wikiwand.com

Bimolecular Nucleophilic Substitution (SN2) Mechanisms

Elimination Reactions (E1 and E2)

While nucleophilic substitution is a primary reaction pathway for this compound, elimination reactions can also occur, often in competition with substitution. Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms to form a double bond. These reactions are categorized as E1 (unimolecular) and E2 (bimolecular). Strong, hindered bases tend to favor elimination over substitution. bzchemicals.com

Radical Reaction Pathways

The reactivity of this compound can proceed through radical pathways, typically initiated by energy input in the form of heat (Δ) or light (hν). This energy induces the homolytic cleavage of the weakest bond in the molecule. pressbooks.pub In the case of this compound, the carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F), carbon-carbon (C-C), and carbon-hydrogen (C-H) bonds, and is therefore the most likely to break homolytically.

Homolytic cleavage involves the even distribution of the two electrons from the broken bond, with one electron going to each fragment. pressbooks.pub This process generates a 1-fluoroethyl radical and a bromine radical.

Initiation: CH₃CH(F)Br + energy (hν or Δ) → CH₃ĊHF + Br•

Once formed, these highly reactive radical intermediates can participate in a chain reaction, which consists of propagation and termination steps. byjus.com

Propagation: The propagation phase involves the reaction of a radical with a stable molecule to form a new product and a new radical, which continues the chain. For instance, the 1-fluoroethyl radical could abstract a hydrogen atom from another molecule, or the bromine radical could abstract a hydrogen from an alkane. byjus.com

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. There are several possible termination steps. byjus.com

A summary of the fundamental steps in a radical reaction involving this compound is presented below.

| Reaction Step | Description | Example Reaction |

| Initiation | Homolytic cleavage of the C-Br bond to form two radicals. byjus.com | CH₃CH(F)Br → CH₃ĊHF + Br• |

| Propagation | A radical reacts with a stable molecule to form a new radical. byjus.com | Br• + R-H → HBr + R• |

| Termination | Two radicals combine to form a stable product, ending the chain. byjus.com | Br• + Br• → Br₂ |

| CH₃ĊHF + Br• → CH₃CH(F)Br | ||

| CH₃ĊHF + CH₃ĊHF → CH₃CH(F)-CH(F)CH₃ |

Another relevant radical pathway is the atom-transfer radical addition (ATRA). In such processes, a fluoroalkyl radical, which could be generated from this compound, adds to an unsaturated bond, like in an alkene. rsc.org This type of reaction can be facilitated by photoredox catalysis, where a photocatalyst absorbs light to initiate the generation of the radical, and a co-catalyst can be used to promote the formation of the final carbon-bromine bond. rsc.org

Electrophilic Reaction Modes

This compound can function as an electrophile, particularly at the carbon atom bonded to the two halogen atoms. This carbon is electron-deficient due to the inductive effect of the electronegative bromine and fluorine atoms, making it susceptible to attack by nucleophiles.

A primary example of its electrophilic character is seen in bimolecular nucleophilic substitution (SN2) reactions. wikipedia.orgbzchemicals.com When treated with a strong nucleophile, such as sodium methoxide (NaOMe), this compound undergoes substitution. pearson.comchegg.comchegg.com In this reaction, the methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the electrophilic carbon and displacing one of the halogen atoms, which acts as a leaving group. bzchemicals.compearson.com

Several key factors govern this reactivity:

Leaving Group Ability : In a competition between bromide and fluoride as leaving groups, bromide is preferentially displaced. pearson.comchegg.com Bromide (Br⁻) is a better leaving group than fluoride (F⁻) because it is a weaker base and is larger and more polarizable, allowing it to better stabilize the negative charge upon departure. pearson.com

Reaction Mechanism : The reaction proceeds via a concerted, single-step SN2 mechanism. wikipedia.org The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). wikipedia.org This leads to the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-leaving group bond, passing through a pentacoordinate transition state. wikipedia.org

The electrophilic reactivity of haloalkanes can be further enhanced through the use of Lewis acids. Strong Lewis acids can coordinate to a halogen atom, weakening the carbon-halogen bond and making it a better leaving group. researchgate.net For instance, antimony pentafluoride has been used to abstract a fluoride ion from 1-bromo-2-fluoroethane (B107303) to generate a stable bromonium ion, demonstrating Lewis acid-assisted C-F bond activation. core.ac.uk While the C-F bond is generally inert, potent Lewis acids can facilitate its heterolytic cleavage. researchgate.net

The table below outlines the SN2 reaction of an enantiomer of this compound.

| Reactant | Nucleophile | Transition State | Product | Stereochemistry |

| (S)-1-Bromo-1-fluoroethane | Sodium Methoxide (NaOMe) | [CH₃O···CH(F)CH₃···Br]⁻ | (S)-1-fluoro-1-methoxyethane | Inversion of configuration occurs, but the Cahn-Ingold-Prelog designation may remain the same. pearson.comchegg.com |

Stereochemistry and Conformational Analysis of 1 Bromo 1 Fluoroethane

Chirality and Enantiomeric Forms

1-Bromo-1-fluoroethane is a chiral molecule due to the presence of a stereocenter at the first carbon atom (C1). pharmacy180.comchegg.com This carbon is bonded to four different substituents: a bromine atom (Br), a fluorine atom (F), a hydrogen atom (H), and a methyl group (-CH3). The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. pharmacy180.com These enantiomers are distinct chemical compounds with identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. masterorganicchemistry.com

The absolute configuration of each enantiomer is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. pharmacy180.commasterorganicchemistry.comkhanacademy.org For this compound, the priority of the substituents attached to the chiral carbon is determined by their atomic number.

Table 1: Cahn-Ingold-Prelog Priorities for Substituents on C1 of this compound

| Priority | Substituent | Basis for Priority (Atomic Number) |

|---|---|---|

| 1 (Highest) | -Br | Bromine (35) |

| 2 | -F | Fluorine (9) |

| 3 | -CH₃ | Carbon (6) |

| 4 (Lowest) | -H | Hydrogen (1) |

This table outlines the priority of the four different groups attached to the chiral carbon of this compound according to the Cahn-Ingold-Prelog rules. pharmacy180.com

To assign the configuration, the molecule is oriented so that the lowest priority group (-H) points away from the viewer. If the sequence from the highest priority substituent (Br) to the second (F) and then to the third (-CH₃) proceeds in a clockwise direction, the enantiomer is designated (R)-1-bromo-1-fluoroethane. If the sequence is counter-clockwise, it is designated (S)-1-bromo-1-fluoroethane. pharmacy180.commasterorganicchemistry.com

Conformational Isomerism and Energy Landscapes

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. wizeprep.com For this compound, rotation around the carbon-carbon (C-C) single bond leads to various conformers, which can be visualized using Newman projections. pharmacy180.comwizeprep.com

The primary conformers are the staggered and eclipsed forms.

Staggered conformations represent energy minima where the substituents on the front carbon are positioned at a 60° dihedral angle relative to the substituents on the back carbon. This arrangement minimizes steric hindrance and torsional strain. wizeprep.com

Eclipsed conformations are energy maxima where the substituents on the front and back carbons are aligned, leading to increased steric and electronic repulsion. youtube.com

Due to the asymmetry of the substituents on C1, there are distinct staggered (gauche and anti) and eclipsed conformations. The relative energies of these conformers define the molecule's potential energy surface for internal rotation. While specific experimental energy barriers for this compound are not detailed in the surveyed literature, studies on analogous haloethanes, such as 1-bromo-1-chloro-1-fluoroethane and various dihaloethanes, confirm the existence of multiple, distinct conformers that can be analyzed using spectroscopic and computational methods. youtube.comcdnsciencepub.comaip.orgcdnsciencepub.com For instance, computational studies on similar molecules like fluoroethane (B3028841) show a rotational barrier of approximately 15.15 kJ/mol. nist.gov The energy landscape of this compound is expected to be complex, with the anti conformation (where the large bromine atom is opposite the methyl group) likely being one of the more stable staggered forms.

Diastereoselective and Enantioselective Transformations

The chiral nature of this compound makes it a key substrate in stereoselective reactions, which favor the formation of one stereoisomer over another. masterorganicchemistry.com

A classic example of a stereospecific reaction involving this compound is the bimolecular nucleophilic substitution (SN2) reaction. echemi.comstackexchange.com When a single enantiomer, such as (S)-1-bromo-1-fluoroethane, reacts with a nucleophile like sodium methoxide (B1231860) (NaOCH₃), the reaction proceeds with a backside attack on the chiral carbon. echemi.comchegg.comchegg.comaskfilo.com This mechanism forces an inversion of the stereochemical configuration at the carbon center. echemi.comstackexchange.com

An interesting outcome arises from this specific reaction. While the spatial arrangement of the groups around the chiral center is inverted, the designation of the resulting product, 1-fluoro-1-methoxyethane, is also (S). echemi.com This apparent retention of the 'S' label is not a contradiction of the SN2 mechanism but rather a consequence of the Cahn-Ingold-Prelog priority rules. The incoming methoxy (B1213986) group (-OCH₃) has a lower priority than the fluorine atom, whereas the departing bromide leaving group (-Br) had the highest priority. This change in substituent priorities results in the inverted configuration being assigned the (S) label. echemi.comstackexchange.com

Table 2: Stereochemical Course of the SN2 Reaction of (S)-1-Bromo-1-fluoroethane

| Reactant | Reagent | Product | Stereochemical Outcome |

|---|---|---|---|

| (S)-1-Bromo-1-fluoroethane | Sodium methoxide (NaOCH₃) | (S)-1-Fluoro-1-methoxyethane | Inversion of configuration |

This table summarizes the stereospecific SN2 reaction where (S)-1-bromo-1-fluoroethane yields (S)-1-fluoro-1-methoxyethane, illustrating the principle of inversion of configuration despite the product retaining the 'S' designation due to CIP rule changes. echemi.comchegg.com

Furthermore, the development of methods for the enantioselective synthesis of chiral fluoroalkanes is a significant area of research. nih.govchemrxiv.org Techniques such as nickel-catalyzed enantioselective cross-coupling reactions of racemic 1-fluoro-1-haloalkanes have been developed to produce specific enantiomers of various fluorinated products. nih.govacs.orgresearchgate.net Diastereoselective reactions, such as those involving α-bromo-α-fluoro-β-lactams, also highlight the controlled synthesis of specific stereoisomers in fluorinated systems. nih.gov These advanced synthetic strategies are crucial for accessing enantiomerically pure forms of complex molecules containing fluorinated stereocenters. nih.govrsc.orgacs.org

Advanced Spectroscopic Characterization Techniques for 1 Bromo 1 Fluoroethane

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups and determine the molecular structure.

Infrared (IR) spectroscopy is a fundamental technique used to identify the types of covalent bonds within a molecule by measuring the absorption of infrared radiation at frequencies corresponding to the bonds' natural vibrational frequencies. savemyexams.com The analysis of 1-bromo-1-fluoroethane would involve identifying characteristic absorption bands corresponding to its specific bonds.

In a typical analysis, the spectrum would display strong absorption bands in the 2845–2975 cm⁻¹ region, which are characteristic of C-H stretching vibrations. docbrown.infodocbrown.info Additionally, C-H deformation vibrations are expected to appear between 1370 and 1470 cm⁻¹. docbrown.info The presence of the halogen atoms is confirmed by absorptions in the fingerprint region (below 1500 cm⁻¹). savemyexams.com Specifically, the C-Br stretching vibration typically produces strong absorption bands in the range of 550–750 cm⁻¹, while the C-F stretching vibration gives rise to a strong band, usually found between 1000 and 1400 cm⁻¹.

Studies on analogous halogenated ethanes, such as 1-bromo-1-chloro-1-fluoroethane, have utilized both gas-phase and condensed-phase (solid-state) IR spectroscopy. aip.org Gas-phase spectra provide information on the molecule free from intermolecular interactions, whereas condensed-phase spectra can reveal information about how the molecules pack in a crystal lattice. aip.org For this compound, such comparative analysis would be essential for a complete vibrational assignment.

Table 1: Expected IR Absorption Regions for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Bond(s) Involved |

| C-H Stretch | 2845 - 2975 | C-H |

| C-H Deformation | 1370 - 1470 | C-H |

| C-F Stretch | 1000 - 1400 | C-F |

| C-Br Stretch | 550 - 750 | C-Br |

Raman spectroscopy is a light-scattering technique that serves as a crucial complement to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. It is particularly sensitive to non-polar and symmetric bonds that are weak or inactive in IR spectra. For a comprehensive vibrational analysis of a chiral molecule like this compound, which has low symmetry (C₁), all fundamental vibrations are, in principle, active in both IR and Raman spectroscopy. However, their intensities can vary significantly between the two techniques.

In studies of the related compound 1-bromo-1-chloro-1-fluoroethane, Raman spectra of both liquid and solid states were recorded to obtain a detailed vibrational assignment. aip.org This approach allows for the observation of skeletal modes and other vibrations that might be weak in the IR spectrum, thereby providing a more complete picture of the molecule's vibrational framework. aip.org

Rotational Spectroscopy (e.g., Microwave Spectroscopy)

Microwave spectroscopy provides highly precise data on the rotational energy levels of molecules in the gas phase. furman.edu This information allows for the accurate determination of molecular geometry, bond lengths, bond angles, and electronic properties.

Table 2: Rotational and Nuclear Quadrupole Coupling Constants for this compound (MHz)

| Parameter | ⁷⁹Br Isotopologue | ⁸¹Br Isotopologue |

| A (Rotational Constant) | 9736.355 | 9736.035 |

| B (Rotational Constant) | 3624.582 | 3550.088 |

| C (Rotational Constant) | 2866.452 | 2814.735 |

| χₐₐ (Quadrupole Coupling) | 288.5 | 240.9 |

| χₑₑ - χₐₐ (Quadrupole Coupling) | 289.0 | 241.4 |

| Data sourced from a study by Tatamitani et al., J. Mol. Spectrosc., 1999. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles (¹H, ¹³C, ¹⁹F NMR for structural elucidation techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be used for unambiguous structural confirmation. The ¹⁹F nucleus is particularly well-suited for NMR analysis due to its 100% natural abundance and high sensitivity. wikipedia.org

¹H NMR: The proton NMR spectrum is expected to show two distinct signals. The methyl (CH₃) protons would appear as a doublet due to coupling with the single methine (CH) proton. The methine proton signal would be more complex, appearing as a quartet of doublets (or doublet of quartets) because it is coupled to both the three methyl protons and the single fluorine atom.

¹³C NMR: The carbon NMR spectrum would display two signals corresponding to the two carbon atoms. The methine carbon (CHBrF) would be significantly downfield due to the deshielding effects of both bromine and fluorine. Both carbon signals would exhibit splitting due to coupling with the fluorine atom (¹JCF and ²JCF), a key feature confirming the F-C-C backbone.

¹⁹F NMR: The fluorine NMR spectrum is predicted to show a single complex signal. slideshare.net This signal would be split by the adjacent methine proton (a doublet) and by the three geminal methyl protons (a quartet), resulting in a doublet of quartets. scribd.com The presence of strong ¹H-¹⁹F coupling is a definitive characteristic. slideshare.netscribd.com

Table 3: Predicted NMR Spectroscopic Features for this compound

| Nucleus | Signal | Predicted Multiplicity | Coupling Interactions |

| ¹H | -CH₃ | Doublet | ³J(H-H) |

| ¹H | -CHBrF | Doublet of Quartets | ³J(H-H), ²J(H-F) |

| ¹³C | -CH₃ | Doublet | ²J(C-F) |

| ¹³C | -CHBrF | Doublet | ¹J(C-F) |

| ¹⁹F | -F | Doublet of Quartets | ²J(F-H), ³J(F-H) |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the most telling feature in its mass spectrum would be the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), separated by two mass units (M⁺ and M+2). libretexts.org This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments.

Common fragmentation pathways for haloalkanes involve the cleavage of the carbon-halogen bond, which is often the weakest bond. docbrown.info Expected fragmentation for this compound would include:

Loss of a bromine radical (•Br) to give the [C₂H₄F]⁺ fragment.

Loss of a fluorine radical (•F) to give the [C₂H₄Br]⁺ fragment, which would also exhibit the 1:1 bromine isotopic pattern.

Loss of a methyl radical (•CH₃) to form the [CHBrF]⁺ fragment, again showing the bromine isotopic pattern.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula | Predicted m/z (⁷⁹Br / ⁸¹Br) | Comments |

| Molecular Ion | [C₂H₄BrF]⁺ | 126 / 128 | M⁺ and M+2 peaks, ~1:1 ratio |

| Loss of Br | [C₂H₄F]⁺ | 47 | |

| Loss of F | [C₂H₄Br]⁺ | 107 / 109 | Exhibits Br isotope pattern |

| Loss of CH₃ | [CHBrF]⁺ | 111 / 113 | Exhibits Br isotope pattern |

Chromatographic Methods for Purity Assessment and Separation (e.g., Gas Chromatography in research)

Chromatographic techniques are essential for the separation, identification, and purification of compounds from mixtures. Gas chromatography (GC) is particularly well-suited for volatile compounds like this compound. In research and synthesis, GC is a standard method to assess the purity of the final product and to identify any byproducts or unreacted starting materials. oup.comepo.org

The principle of GC involves injecting the volatile sample into a carrier gas stream that flows through a column containing a stationary phase. Components of the mixture are separated based on their differential partitioning between the mobile gas phase and the stationary phase, which is influenced by factors like boiling point and polarity. Each separated component is then detected as it exits the column, producing a chromatogram.

In the context of synthesizing bromofluoroalkanes, GC is used to monitor the reaction progress and to analyze the composition of the crude product mixture. cdnsciencepub.comgoogle.com For instance, it can effectively separate structural isomers, such as this compound from 1-bromo-2-fluoroethane (B107303). google.com For definitive identification, GC is frequently coupled with a mass spectrometer (GC-MS), where the separated components are immediately ionized and analyzed to provide both retention time data and mass spectral data, confirming the identity of each peak in the chromatogram.

Computational and Theoretical Investigations of 1 Bromo 1 Fluoroethane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the distribution of electrons within a molecule, which governs its geometry, stability, and reactivity. These calculations solve approximations of the Schrödinger equation for the molecular system.

Ab initio and Density Functional Theory (DFT) are two primary classes of methods used for electronic structure calculations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy, with computational cost increasing significantly with the level of theory.

Density Functional Theory (DFT) is a widely used alternative that calculates the electronic energy based on the molecule's electron density. DFT methods, such as those using the B3LYP or PBE0 hybrid functionals, often provide a favorable balance of accuracy and computational efficiency, making them suitable for a wide range of chemical problems. For a molecule like 1-bromo-1-fluoroethane, both approaches can be used to compute fundamental properties such as total energy, orbital energies (HOMO/LUMO), and charge distribution.

A primary application of electronic structure calculations is the determination of the equilibrium molecular geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

Furthermore, these methods can be used to explore the molecule's conformational landscape. Rotation around the carbon-carbon single bond in this compound gives rise to different staggered and eclipsed conformations. Computational methods can calculate the relative energies of these conformers, identifying the most stable arrangement and the energy barriers to rotation. While specific data for this compound is sparse, a typical conformational analysis would yield data similar to the illustrative table below.

| Conformer | Dihedral Angle (H-C-C-Br) | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| Anti | 180° | 0.00 | Illustrative DFT/B3LYP |

| Gauche | 60° | 2.50 | Illustrative DFT/B3LYP |

| Eclipsed (Transition State) | 0° | 15.00 | Illustrative DFT/B3LYP |

Vibrational and Rotational Parameter Computations

Theoretical calculations are highly effective at predicting the vibrational and rotational parameters of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a harmonic force field can be generated. This, in turn, yields the vibrational frequencies that correspond to the fundamental modes of molecular motion, such as C-H, C-C, C-F, and C-Br bond stretching and bending. These predicted frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra.

Similarly, calculations provide the equilibrium rotational constants (A, B, C) from the optimized molecular geometry. These constants are essential for analyzing microwave spectra and provide a precise description of the molecule's moments of inertia. For complex molecules, second-order vibrational perturbation theory (VPT2) can be applied to account for anharmonicity, leading to more accurate predictions that are in closer agreement with experimental data.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a key tool for investigating chemical reactivity and elucidating reaction mechanisms. For this compound, a characteristic reaction is nucleophilic substitution (SN2). In the reaction of (S)-1-bromo-1-fluoroethane with a nucleophile like sodium methoxide (B1231860), computational models can be used to map the potential energy surface. pearson.com

This process involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are fully optimized.

Characterizing the Transition State (TS): The transition state is the highest energy point along the minimum energy reaction pathway. It is located as a first-order saddle point on the potential energy surface. Computational characterization of the TS for an SN2 reaction would reveal a structure where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken. pearson.com

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation barrier (Ea), a critical parameter for determining reaction rates.

The reaction is known to proceed via an SN2 mechanism where the bromide is replaced because it is a better leaving group than fluoride (B91410). pearson.com Computational modeling can confirm the stereochemical outcome, such as the retention of configuration that occurs through a double inversion mechanism in specific cases. pearson.com

Solvation Effects on Reactivity (Computational Models)

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for these environmental effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent, such as the stabilization of charged species or polar transition states.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute. This method is much more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately modeling reaction mechanisms in protic solvents.

For the SN2 reaction of this compound, solvation models would be essential to accurately predict the activation energy in a polar solvent, as the solvent would stabilize the charged nucleophile and the developing charge separation in the transition state.

Prediction of Spectroscopic Signatures (Computational Spectroscopy)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which aids in the identification and characterization of molecules.

IR/Raman Spectra: As discussed in section 6.2, calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared or Raman spectrum. This allows for the assignment of experimental absorption bands to specific molecular vibrations.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule's optimized geometry, a predicted NMR spectrum can be produced. This is invaluable for structural elucidation.

The table below provides an illustrative example of predicted vibrational frequencies for this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Predicted Intensity |

|---|---|---|

| C-H Stretch | 2900-3000 | Medium |

| C-H Bend | 1350-1470 | Medium-Strong |

| C-F Stretch | 1000-1100 | Strong |

| C-C Stretch | 900-1000 | Weak-Medium |

| C-Br Stretch | 550-650 | Strong |

Applications in Advanced Chemical Synthesis

1-Bromo-1-fluoroethane as a Versatile Synthetic Building Block

This compound serves as a versatile building block primarily due to the differential reactivity of its two halogen atoms. The carbon-bromine bond is significantly more labile than the carbon-fluorine bond, allowing for selective transformations. The bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions where the bromine atom is displaced to form new carbon-carbon or carbon-heteroatom bonds, while the fluorine atom remains intact. This selective reactivity is fundamental to its utility in introducing the fluoroethyl moiety into a wide range of organic substrates.

The presence of the fluorine atom also influences the reactivity of the molecule. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can affect the reaction rates and regioselectivity of transformations at or near the fluorinated carbon center. This electronic influence, combined with the steric profile of the fluoroethyl group, allows for fine-tuning of the properties of the target molecules.

The versatility of this compound is evident in its application in the synthesis of radiolabeled compounds. For instance, its isotopologue, 2-bromo-1-[¹⁸F]fluoroethane, is synthesized from 1,2-dibromoethane (B42909) and has been utilized in the automated preparation of ¹⁸F-fluoroethylated compounds for applications in positron emission tomography (PET). researchgate.netnih.govuni-mainz.de This highlights the compound's role in creating sophisticated molecules for advanced medical imaging.

Stereodefined Fluorinated Molecule Synthesis

The synthesis of stereodefined fluorinated molecules is of paramount importance in the development of pharmaceuticals and agrochemicals, as the stereochemistry of a molecule can profoundly impact its biological activity. This compound, particularly its chiral enantiomers, is a valuable precursor in this context.

A notable example is the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide (B1231860), which yields (S)-1-fluoro-1-methoxyethane. This reaction proceeds via an Sₙ2 mechanism. Interestingly, while Sₙ2 reactions are typically associated with an inversion of configuration, this particular reaction results in retention of the stereocenter's configuration. This is a consequence of the Cahn-Ingold-Prelog priority rules for assigning stereochemistry; the priority of the incoming nucleophile (methoxide) relative to the other substituents on the chiral carbon results in the product having the same 'S' designation as the starting material, even though the reaction proceeds with the expected backside attack and inversion of the three-dimensional arrangement of the atoms.

The ability to perform such stereospecific transformations is crucial for the synthesis of enantiomerically pure fluorinated compounds. This control over stereochemistry allows for the precise construction of chiral molecules with desired biological and physical properties.

Role in Organofluorine Chemistry and Material Science Precursors

Organofluorine chemistry has become a cornerstone of modern chemical science, with applications ranging from pharmaceuticals and agrochemicals to advanced materials. cas.cnnih.govelsevierpure.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and metabolic resistance. cas.cn this compound serves as a key reagent for introducing the monofluoromethyl group, a motif of growing interest in medicinal chemistry.

In material science, the incorporation of fluorine can impart unique properties such as hydrophobicity, thermal stability, and low surface energy. Fluorinated compounds are integral to the development of a wide array of materials, including liquid crystals, polymers, and surfactants. researchgate.netrsc.org While direct examples of this compound in the synthesis of complex fluorinated materials are not extensively documented in the reviewed literature, its role as a precursor for introducing the fluoroethyl group makes it a potentially valuable building block for creating novel fluorinated materials with tailored properties. For instance, the synthesis of fluorinated liquid crystals often involves the strategic placement of fluorine atoms to control properties like dielectric anisotropy. researchgate.netrsc.orgnih.gov Building blocks that can introduce fluorinated alkyl chains are therefore of significant interest in this field.

Alkylation Reactions in Organic Synthesis

Alkylation reactions are fundamental processes in organic synthesis for the formation of carbon-carbon bonds. This compound can act as an alkylating agent, transferring the 1-fluoroethyl group to a variety of nucleophiles. A significant application of this reactivity is in the alkylation of enolates.

Enolates, which are reactive intermediates derived from carbonyl compounds, are potent nucleophiles that can react with alkyl halides in Sₙ2 reactions. The reaction of an enolate with this compound would result in the formation of a new carbon-carbon bond at the α-position to the carbonyl group, thereby introducing a fluoroethyl substituent. This type of transformation is valuable for the synthesis of more complex molecules containing both a carbonyl group and a fluorinated alkyl chain.

| Reactant 1 (Carbonyl Compound) | Reactant 2 | Base | Product | Reaction Type |

|---|---|---|---|---|

| Ketone (e.g., Acetone) | This compound | LDA (Lithium diisopropylamide) | α-(1-Fluoroethyl)ketone | SN2 Alkylation |

| Ester (e.g., Ethyl acetate) | This compound | LDA (Lithium diisopropylamide) | α-(1-Fluoroethyl)ester | SN2 Alkylation |

| Malonic Ester Derivative | This compound | NaOEt (Sodium ethoxide) | Mono- or di-alkylated malonic ester | SN2 Alkylation |

Precursor for Photochemically Initiated Reactions (e.g., Photopolymerization, Photostable Materials)

Photochemically initiated reactions, such as photopolymerization, are of great industrial importance for the production of coatings, adhesives, and inks. These processes rely on photoinitiators, which are compounds that generate reactive species (radicals or cations) upon exposure to light, thereby initiating a polymerization chain reaction. liftchem.comresearchgate.netsigmaaldrich.com

While halogenated compounds can, in some cases, act as photoinitiators or be part of a photoinitiating system, the use of this compound in this capacity is not well-documented in the reviewed scientific literature. bohrium.comrsc.org The principles of photopolymerization often involve the homolytic cleavage of a weak bond within the photoinitiator molecule upon UV or visible light irradiation to form radicals. researchgate.net Although the carbon-bromine bond is weaker than the carbon-fluorine and carbon-carbon bonds in this compound, its direct application as a photoinitiator for radical polymerization has not been a significant focus of the available research.

Similarly, while organofluorine compounds are known to contribute to the photostability of materials, the specific role of this compound as a precursor for such materials is not extensively detailed in the literature.

Synthesis of Complex Organic Architectures

The construction of complex organic architectures, such as those found in natural products and pharmaceuticals, requires a toolbox of reliable and selective chemical reactions. kit.eduresearchgate.netbohrium.com The introduction of fluorine into these complex molecules can be a powerful strategy to enhance their biological activity and metabolic stability.

This compound, as a source of the fluoroethyl group, has the potential to be a valuable building block in the synthesis of such complex molecules. Its ability to participate in stereospecific Sₙ2 reactions allows for the controlled installation of a fluorinated substituent into a larger molecular scaffold. While specific examples of the use of this compound in the total synthesis of complex natural products are not prominent in the reviewed literature, its utility as a fluoroethylating agent for various nucleophiles suggests its applicability in multi-step synthetic sequences.

Environmental Transformation and Degradation Pathways Academic Focus

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 1-bromo-1-fluoroethane, the key abiotic degradation pathways are expected to be photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. In the atmosphere, this compound is expected to undergo degradation primarily through reaction with photochemically produced hydroxyl radicals (•OH). The C-Br bond is significantly weaker than the C-F and C-H bonds, making it the most likely site for initial attack. The atmospheric photolysis of bromoalkanes can lead to the formation of various degradation products. For instance, the atmospheric degradation of 1-bromopropane (B46711) is initiated by hydroxyl radicals, and it does not lead to long-lived bromine-containing species researchgate.net. Similarly, other brominated compounds, such as certain flame retardants, are known to undergo photodegradation, resulting in less brominated, and sometimes more toxic, products nih.gov.

Table 1: Comparison of Carbon-Halogen Bond Enthalpies

| Bond | Average Bond Enthalpy (kJ/mol) |

| C-F | 485 |

| C-Cl | 340 |

| C-Br | 285 |

| C-I | 215 |

This table illustrates the relative strengths of carbon-halogen bonds, which influences their susceptibility to cleavage during degradation processes.

Hydrolysis and Other Chemical Transformation Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the context of this compound, hydrolysis would involve the nucleophilic substitution of the bromine or fluorine atom by a hydroxyl group. Due to the significant difference in bond strength and leaving group ability between bromide and fluoride (B91410), the C-Br bond is much more susceptible to hydrolysis. savemyexams.comgoogle.com Bromide is a better leaving group than fluoride, meaning it is more readily displaced in a nucleophilic substitution reaction. pearson.com

The rate of hydrolysis for haloalkanes generally follows the trend: iodoalkane > bromoalkane > chloroalkane > fluoroalkane. quizlet.comphysicsandmathstutor.com Therefore, it is expected that this compound will hydrolyze to form 1-fluoroethanol, bromide ions, and a proton. The C-F bond is very strong and generally resistant to hydrolysis under typical environmental conditions. google.com

Studies on other halogenated ethanes in anoxic sediment-water systems have shown that the order of reactivity is influenced by the specific halogen present, with compounds like 1,2-dibromoethane (B42909) degrading much faster than 1,2-dichloroethane. oup.com This further supports the prediction that the bromine atom in this compound will be the primary site of hydrolytic attack.

In addition to hydrolysis, other abiotic transformations such as elimination reactions (dehydrohalogenation) could potentially occur, leading to the formation of fluoroethene. However, the dominant abiotic aqueous degradation pathway is anticipated to be hydrolysis.

Biotransformation in Controlled Experimental Systems

Biotransformation, the chemical alteration of substances by living organisms, is a crucial process in the environmental degradation of many organic pollutants. nih.gov While no studies have specifically investigated the biotransformation of this compound, research on other halogenated hydrocarbons provides insight into potential microbial degradation pathways.

Microorganisms have evolved a variety of enzymes capable of breaking down halogenated compounds. nih.gov For halogenated ethanes, both aerobic and anaerobic degradation pathways have been identified.

Under anaerobic conditions, a key mechanism is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. nih.govmdpi.com This process is particularly effective for more halogenated compounds. In the case of this compound, anaerobic microorganisms could potentially remove the bromine atom to form fluoroethane (B3028841).

Under aerobic conditions, some microorganisms, particularly methanotrophs, can co-metabolically degrade halogenated hydrocarbons. oup.comoup.com These bacteria produce enzymes like methane (B114726) monooxygenase, which have a broad substrate range and can initiate the oxidation of various organic compounds, including some halogenated ethanes. oup.com The degradation of chlorinated ethanes by methane-oxidizing cultures has been demonstrated, suggesting that a similar process could occur for this compound. researchgate.net

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Initial Reactant | Key Intermediate/Product |

| Atmospheric Photolysis | This compound | Fluoroacetyl bromide, Carbonyl fluoride |

| Hydrolysis | This compound | 1-Fluoroethanol |

| Reductive Dehalogenation (Anaerobic) | This compound | Fluoroethane |

| Aerobic Co-metabolism | This compound | 1-Fluoroethanol |

This table outlines the likely initial products resulting from the primary environmental degradation pathways of this compound, based on the behavior of analogous compounds.

Comparative Studies with Isomeric and Analogous Compounds

Comparison with 1-Bromo-2-fluoroethane (B107303): Synthesis and Reactivity Contrasts

The isomers 1-bromo-1-fluoroethane and 1-bromo-2-fluoroethane, with geminal and vicinal halogen arrangements respectively, exhibit significant differences in their synthesis and chemical reactivity.

Synthesis: The selective synthesis of each isomer depends heavily on the reaction conditions. The addition of hydrogen bromide (HBr) to vinyl fluoride (B91410) can yield either product. A photo-induced addition in the gas phase tends to favor the formation of this compound. google.com In contrast, a liquid-phase reaction between HBr and vinyl fluoride in the presence of an oxygen catalyst selectively produces 1-bromo-2-fluoroethane, with reported selectivity ratios of approximately 8:1 over its isomer. google.com An alternative route to 1-bromo-2-fluoroethane involves the reaction of 1,2-dibromoethane (B42909) with a fluoride source. nih.govuni-mainz.deepa.gov

| Compound | Synthetic Method | Key Conditions | Selectivity/Outcome |

|---|---|---|---|

| This compound | Photo-induced addition of HBr to Vinyl Fluoride | Gas phase, photo-induction | Favored product |

| 1-Bromo-2-fluoroethane | Catalytic addition of HBr to Vinyl Fluoride | Liquid phase, O₂ catalyst | Selective formation (approx. 8:1 ratio) google.com |

| Halogen exchange | Starting from 1,2-dibromoethane | Efficient synthesis for radiolabelled versions nih.govuni-mainz.deepa.gov |

Reactivity: The differing placement of the halogens directly influences the primary reaction pathways these isomers undergo. In this compound, both halogens are attached to the same carbon, making it a highly electrophilic center. This structure is prone to nucleophilic substitution (SN2) reactions. In such reactions, the bromide ion is preferentially displaced over the fluoride ion because it is a superior leaving group. pearson.comchegg.com For example, its reaction with sodium methoxide (B1231860) yields 1-fluoro-1-methoxyethane. pearson.com

Conversely, 1-bromo-2-fluoroethane, with halogens on adjacent carbons, is a versatile fluoroethylating agent. uni-mainz.desolubilityofthings.com While it also undergoes substitution reactions, the vicinal arrangement opens up the possibility of elimination reactions under basic conditions to yield vinyl fluoride. uni-mainz.de This contrast in reactivity—substitution at a geminal center versus substitution and potential elimination for a vicinal arrangement—is a key distinction.

Comparison with 1-Bromo-1-fluoroethylene (B1333735): Reactivity and Synthetic Divergence

Comparing this compound with its unsaturated analogue, 1-bromo-1-fluoroethylene, reveals fundamental differences stemming from the hybridization of the carbon atoms (sp³ vs. sp²).

Reactivity and Synthetic Divergence: this compound, being a saturated alkane, primarily engages in nucleophilic substitution reactions as described previously. Its synthetic utility lies in its ability to introduce the 1-fluoroethyl group (CH₃CHF-) onto a nucleophile.

In contrast, 1-bromo-1-fluoroethylene possesses a carbon-carbon double bond, which is the center of its reactivity. Instead of substitution, it is highly susceptible to electrophilic and radical addition reactions across the π-bond. This reactivity allows for the incorporation of the bromofluoro-vinyl group into various structures or for its use as a monomer in polymerization reactions. The divergence is clear: the ethane (B1197151) derivative is a reagent for substitution, while the ethylene (B1197577) derivative is a building block for addition and polymerization chemistry.

| Feature | This compound | 1-Bromo-1-fluoroethylene |

|---|---|---|

| Carbon Skeleton | Saturated (sp³ carbons) | Unsaturated (sp² carbons) |

| Primary Reaction Type | Nucleophilic Substitution (SN2) | Addition (electrophilic, radical) |

| Synthetic Role | Source of 1-fluoroethyl group | Monomer, building block via addition |

Influence of Halogen Position on Chemical Behavior and Synthetic Utility

The positional isomerism of halogens in bromofluoroethanes profoundly impacts their chemical properties and, consequently, their application in synthesis.

The geminal (1,1-) arrangement in this compound creates a single, highly reactive electrophilic carbon. The presence of two electron-withdrawing halogens on one carbon polarizes the C-Br and C-F bonds significantly. Since bromide is a much better leaving group than fluoride, nucleophilic attack almost exclusively displaces the bromine atom. This makes this compound a specific reagent for introducing a methyl- and fluorine-substituted carbon.

Analogues in the Fluoroethane (B3028841) Series: Structure-Reactivity Relationships

Examining this compound alongside its analogues, such as 1-chloro-1-fluoroethane (B11141), provides insight into structure-reactivity relationships. The identity of the halogen atom is a critical determinant of reactivity, primarily through its effect on bond strength and leaving group ability.

The general trend for leaving group ability in nucleophilic substitution is I⁻ > Br⁻ > Cl⁻ > F⁻. The carbon-halogen bond strength follows the reverse trend: C-F > C-Cl > C-Br > C-I.

When comparing this compound with 1-chloro-1-fluoroethane, both molecules feature a fluorine atom and a heavier halogen on the same carbon. solubilityofthings.com In a nucleophilic substitution reaction, the weaker carbon-halogen bond will break more readily. Therefore, the C-Br bond in this compound is more labile than the C-Cl bond in its chloro-analogue. This renders this compound more reactive towards nucleophiles than 1-chloro-1-fluoroethane under identical conditions. In both analogues, the fluoride ion is a very poor leaving group and remains attached to the carbon skeleton during the substitution. This relationship underscores how the choice of halogen in the structure serves as a means to tune the reactivity of the molecule for specific synthetic purposes.

| Property | This compound | 1-Chloro-1-fluoroethane |

|---|---|---|

| Formula | C₂H₄BrF | C₂H₄ClF solubilityofthings.com |

| Better Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |

| Relative Reactivity in SN2 | Higher | Lower |

| Primary Synthetic Use | Alkylation (transfer of CH₃CHF- group) | Intermediate in organic synthesis solubilityofthings.com |

Q & A

Q. How is the chirality of 1-bromo-1-fluoroethane determined, and what methods validate its stereochemical configuration?

- Methodological Answer : Chirality arises from the asymmetric carbon bonded to Br, F, CH₃, and H. Prioritize substituents by atomic number (Br > F > C > H). Using the Cahn-Ingold-Prelog rules, the configuration (R/S) is assigned by orienting the lowest-priority group (H) away and assessing the sequence of Br → F → CH₃. Validation involves polarimetry to measure optical activity or X-ray crystallography for absolute configuration.

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer : Microwave spectroscopy provides precise rotational constants (e.g., A = 8979.428 MHz, B = 2883.898 MHz) and bromine nuclear quadrupole coupling constants (χₐₐ = 493.49 MHz for CH⁷⁹BrF-CH₃), enabling determination of bond lengths and electronic properties. Isotopic substitution (e.g., CHBrF-CH₂D) refines structural parameters by analyzing isotopic shifts in rotational transitions.

Q. How does this compound participate in nucleophilic substitution reactions?

- Methodological Answer : The compound undergoes SN2 reactions with inversion of configuration (Walden inversion). For example, reaction with HO⁻ yields 1-fluoroethan-1-ol, where the nucleophile attacks the electrophilic carbon opposite the leaving group (Br⁻). Kinetic studies (e.g., rate dependence on nucleophile concentration and steric hindrance) confirm the bimolecular mechanism.

Advanced Research Questions

Q. Why is bromide preferentially replaced over fluoride in SN2 reactions of this compound?

- Methodological Answer : Bromide’s lower electronegativity and weaker C-Br bond (vs. C-F) make it a better leaving group. Computational studies (e.g., bond dissociation energy analysis) and kinetic isotope effects support this trend. Experimental evidence includes retention of fluoride in products like (S)-1-fluoro-1-methoxyethane after methoxide substitution.

Q. How can isotopic labeling resolve contradictions in mechanistic studies of this compound’s reactivity?

- Methodological Answer : Deuterium substitution (e.g., CHBrF-CH₂D) alters rotational constants (e.g., B shifts from 2883.898 MHz to 2859.072 MHz for CH⁸¹BrF-CH₃), enabling differentiation of isotopomers in microwave spectra. This clarifies steric/electronic effects in competing reaction pathways (e.g., SN2 vs. E2).

Q. What computational models predict the electronic properties of the C-Br bond in this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations correlate nuclear quadrupole coupling constants (χₐₐ, χ₆₆ - χₐₐ) with bromine’s electric field gradient. Comparisons to 1,1-difluoroethane highlight polarization differences due to fluorine’s inductive effects. Experimental validation uses microwave-derived χ values (e.g., χₐₐ = 493.49 MHz).

Q. How do steric and electronic factors influence enantiomer resolution in chiral derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.